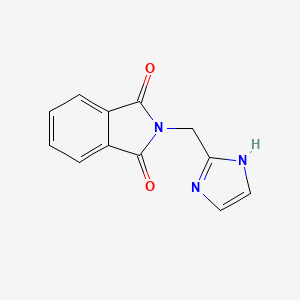

![molecular formula C9H9NO2S B1321485 6-(羟甲基)-2H-苯并[b][1,4]噻嗪-3(4H)-酮 CAS No. 443955-31-5](/img/structure/B1321485.png)

6-(羟甲基)-2H-苯并[b][1,4]噻嗪-3(4H)-酮

货号 B1321485

CAS 编号:

443955-31-5

分子量: 195.24 g/mol

InChI 键: FDHINJNZZCOWOA-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one is a chemical compound with a molecular formula of C9H7NO2S. It is commonly referred to as HMBT and is used in scientific research for its unique properties. In

科学研究应用

合成和微生物活性

- 抗菌特性:2H-苯并[1,4]噻嗪-3-酮的衍生物,一种相关化合物,已被合成并评估其抗菌特性。这些化合物对各种微生物显示出有希望的体外活性 (Guarda 等人,2001),(Maheshwari 和 Goyal,2016)。

合成和药理学意义

- 抗惊厥活性:一些衍生物已因其在治疗惊厥方面的潜力而被研究。例如,7-烷氧基-2H-1,4-苯并噻嗪-3(4H)-酮在临床前试验中显示出显着的抗惊厥活性 (Zhang 等人,2010)。

合成技术

- 先进的合成方法:研究还集中在苯并[b][1,4]噻嗪-3(4H)-酮衍生物的高效合成方法的开发上。微波辅助合成和 Smiles 重排已被用来实现高产率和更短的反应时间 (Zuo 等人,2008),(Meng 等人,2013)。

生物学评价

- 抗癌潜力:一些新型衍生物已被合成并评估其抗癌活性,一些化合物对某些癌细胞系显示出有希望的结果 (Rajender 等人,2019)。

抗菌活性

- 抑菌活性:某些衍生物对特定细菌菌株表现出显着的抑菌活性,有助于开发新的抗菌剂 (Guarda 等人,2004)。

属性

IUPAC Name |

6-(hydroxymethyl)-4H-1,4-benzothiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c11-4-6-1-2-8-7(3-6)10-9(12)5-13-8/h1-3,11H,4-5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDHINJNZZCOWOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(S1)C=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619200 | |

| Record name | 6-(Hydroxymethyl)-2H-1,4-benzothiazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

443955-31-5 | |

| Record name | 6-(Hydroxymethyl)-2H-1,4-benzothiazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

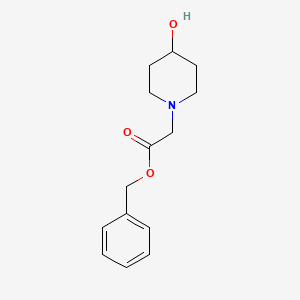

The acid (a) in tetrahydrofuran (50 ml) and triethylamine (4.7 ml) was cooled to 0° C. and isobutylchloroformate (4.02 ml) was added dropwise and the solution was stirred at 0° C. for 2 hours, when it was filtered into a stirred solution of sodium borohydride (3.14 g) in ice/water (50 ml). The mixture was stirred at 0° C. for 1 hour and allowed to warm to room temperature. It was acidified with 2M hydrochloric acid, evaporated to half volume, and the resulting product was collected, washed with water and dried in vacuo, to give a white solid (4.5 g).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。